

N1,N1,3-Trimethylbutane-1,3-diamine chemical properties

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Compound of Interest

Compound Name: *N1,N1,3-Trimethylbutane-1,3-diamine*

Cat. No.: *B1370371*

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An In-depth Technical Guide to the Chemical Properties of **N1,N1,3-Trimethylbutane-1,3-diamine**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1,N1,3-Trimethylbutane-1,3-diamine (CAS No. 933738-55-7) is a substituted aliphatic diamine characterized by the presence of both a primary and a tertiary amine functional group. [1] This unique structural arrangement imparts a distinct reactivity profile, making it a molecule of interest for applications ranging from coordination chemistry to its potential use as a scaffold in medicinal chemistry and a building block in materials science. Publicly available research specifically detailing the synthesis, reactivity, and applications of this compound is limited. Therefore, this guide consolidates all available physicochemical data and provides an expert-driven projection of its chemical behavior, potential synthetic and analytical methodologies, and prospective applications, grounded in the fundamental principles of organic chemistry and analogy to structurally related compounds.

Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's structure and physical properties is the foundation for all subsequent research and development.

Chemical Structure and Identifiers

The structure of **N1,N1,3-Trimethylbutane-1,3-diamine** features a four-carbon backbone. A primary amine is located at the C3 position, which also bears two methyl groups, creating a tertiary carbon center. A tertiary amine, substituted with two methyl groups, is located at the C1 position.

Caption: Chemical structure of **N1,N1,3-Trimethylbutane-1,3-diamine**.

Key Identifiers:

- IUPAC Name: **N1,N1,3-trimethylbutane-1,3-diamine**[\[1\]](#)
- CAS Number: 933738-55-7[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₁₈N₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 130.23 g/mol [\[1\]](#)[\[2\]](#)
- SMILES: CC(N)(C)CCN(C)C[\[2\]](#)[\[3\]](#)
- Synonyms: N1,N1,3-Trimethyl-1,3-butanediamine, 1,3-Butanediamine, N1,N1,3-trimethyl-[\[1\]](#)

Physicochemical Data

The following table summarizes the known and predicted physical and chemical properties of **N1,N1,3-Trimethylbutane-1,3-diamine**. This data is critical for designing experimental conditions, purification protocols, and safety procedures.

| Property | Value | Source(s) |
|---------------------------------------|-------------------------|-----------|
| Predicted Boiling Point | 158.1 ± 8.0 °C | [1] |
| Density | 0.839 g/cm ³ | [1][4] |
| Predicted pKa | 10.41 ± 0.25 | [1] |
| Topological Polar Surface Area (TPSA) | 29.26 Å ² | [2] |
| Predicted LogP | 0.6754 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 3 | [2] |

Projected Synthetic and Purification Strategies

While specific, peer-reviewed synthetic procedures for **N1,N1,3-Trimethylbutane-1,3-diamine** are not readily available in the literature, a logical pathway can be proposed based on established methods for the synthesis of 1,3-diamines.^[5] The causality behind this proposed workflow lies in creating the carbon backbone first, followed by the sequential and controlled introduction of the two distinct amine functionalities.

Proposed Experimental Protocol: A Multi-Step Synthesis

A plausible synthetic route could involve the reductive amination of a suitable keto-nitrile precursor.

Step 1: Michael Addition to form a γ-Ketonitrile

- React acetone with acrylonitrile under basic conditions (e.g., sodium ethoxide) to form 4-oxopentanenitrile. This reaction establishes the core C1-C2-C3-C(CH₃)₂ backbone.

Step 2: Reductive Amination of the Ketone (Formation of the Primary Amine)

- Treat the resulting 4-oxopentanenitrile with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation (e.g., Raney Nickel). This

selectively converts the ketone to the primary amine, yielding 4-amino-4-methylpentanenitrile.

Step 3: Reduction of the Nitrile (Formation of the Tertiary Amine Precursor)

- The nitrile group of 4-amino-4-methylpentanenitrile can be reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH_4). This step must be carefully controlled to avoid side reactions.

Step 4: Reductive N-Methylation (Formation of the Tertiary Amine)

- The newly formed primary amine from Step 3 is then subjected to reductive N-methylation using formaldehyde and a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler–Clarke reaction). This converts the primary amine to the desired N,N-dimethyl tertiary amine, yielding the final product, **N1,N1,3-Trimethylbutane-1,3-diamine**.

Caption: Proposed synthetic workflow for **N1,N1,3-Trimethylbutane-1,3-diamine**.

Purification

Given the predicted boiling point of $\sim 158\text{ }^\circ\text{C}$, fractional distillation under reduced pressure would be the most effective method for purifying the final product from non-volatile impurities and reaction byproducts. The choice of reduced pressure is crucial to prevent thermal decomposition, a common issue with amines at high temperatures.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by its two amine centers: a sterically hindered primary amine and an accessible tertiary amine.

- Basicity: With a predicted pK_a of ~ 10.4 , the molecule is a moderately strong base.^[1] The primary amine is expected to be the more basic site due to the electron-donating effects of the alkyl groups. It will readily react with acids to form ammonium salts.
- Nucleophilicity: Both nitrogen atoms possess lone pairs of electrons and can act as nucleophiles.

- The primary amine can undergo standard reactions such as acylation (with acid chlorides or anhydrides), sulfonylation, and formation of imines with aldehydes and ketones.
- The tertiary amine can be quaternized with alkyl halides and can act as a non-nucleophilic base or a catalyst in various organic reactions.
- Ligand Formation: The diamine structure allows it to act as a bidentate ligand, coordinating with metal ions to form stable chelate complexes.[\[1\]](#) This property is valuable in catalysis and materials science.

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Caption: A comprehensive workflow for analytical characterization.

Exploratory Applications in Research and Drug Development

The unique combination of a primary and tertiary amine within a small alkyl frame suggests several potential applications.

- Scaffold in Medicinal Chemistry: Diamine motifs are common in pharmacologically active compounds. The dimethylamine group, in particular, is present in numerous FDA-approved drugs. [T\[6\]](#)his molecule could serve as a novel building block for creating libraries of compounds for screening. The primary amine allows for easy derivatization to introduce various pharmacophores, while the tertiary amine can influence solubility and pharmacokinetic properties.
- Catalysis and Polymer Science: Similar to other tetramethyl diamines like N,N,N',N'-Tetramethyl-1,3-butanediamine, this compound could function as a catalyst for polyurethane foam formation or as a curing agent for epoxy resins. [I\[7\]](#)[\[8\]](#)ts basicity and ligand-forming capabilities also suggest potential in organocatalysis.
- Synthesis of Heterocycles: Diamines are key precursors for the synthesis of various nitrogen-containing heterocyclic rings, such as 1,3,5-triazepines. [T\[9\]](#)his molecule could be

used to generate novel, complex heterocyclic systems with potential biological activity.

Safety, Handling, and Storage

Proper handling is paramount for ensuring laboratory safety and maintaining the integrity of the chemical.

- Hazard Classification: **N1,N1,3-Trimethylbutane-1,3-diamine** is classified as a Hazard Class 3 flammable liquid. ^I[1][2]t is associated with GHS pictograms GHS02 (Flammable) and GHS05 (Corrosive), with a "Danger" signal word. ^{*[2]} Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. Work should be conducted in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container in a dry, dark place at temperatures between 2-8°C. ^{*[1][2][3]} Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

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